molecular formula C34H31N7O4 B12777468 Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- CAS No. 73263-35-1

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-

Cat. No.: B12777468
CAS No.: 73263-35-1
M. Wt: 601.7 g/mol
InChI Key: VFUPVQIVFQNYAG-UHFFFAOYSA-N
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Description

This compound is a complex benzamide derivative featuring dual azo (-N=N-) linkages, a diethylamino group, and a methoxy substituent. The presence of electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups contributes to its unique electronic properties, which influence solubility, stability, and light absorption characteristics .

Properties

CAS No.

73263-35-1

Molecular Formula

C34H31N7O4

Molecular Weight

601.7 g/mol

IUPAC Name

N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C34H31N7O4/c1-4-40(5-2)32-21-30(35-34(42)23-11-7-6-8-12-23)31(22-33(32)45-3)39-38-29-20-19-28(26-13-9-10-14-27(26)29)37-36-24-15-17-25(18-16-24)41(43)44/h6-22H,4-5H2,1-3H3,(H,35,42)

InChI Key

VFUPVQIVFQNYAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The core azo structure is formed via diazotization of aromatic amines followed by azo coupling with activated aromatic compounds:

  • Step 1: Diazotization of Aromatic Amines

    Aromatic amines, such as 4-nitroaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts. This step is critical for generating the electrophilic diazonium intermediate necessary for azo coupling.

  • Step 2: Azo Coupling Reaction

    The diazonium salt is then reacted with a coupling component, typically an activated aromatic compound such as 1-naphthylamine or substituted phenols. The coupling occurs at the para or ortho position relative to activating groups, forming the azo (-N=N-) linkage. For this compound, the coupling involves 1-naphthalenyl and 4-nitrophenyl groups, creating a bis-azo structure.

Formation of the Benzamide Moiety

  • Amide Bond Formation

    The benzamide group is formed by coupling an amine-containing intermediate with benzoyl chloride or benzoyl anhydride under controlled conditions. This step often requires a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid and drive the reaction to completion.

Step Reaction Type Reagents/Conditions Outcome
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt
2 Azo Coupling Diazonium salt + 1-naphthylamine derivative Formation of azo-linked intermediate
3 Substituent Introduction Methyl iodide (for methoxy), diethylamine (for diethylamino) Substituted azo compound
4 Amide Formation Benzoyl chloride + amine intermediate + base Formation of benzamide derivative
  • Reaction Yields and Purity

    Literature reports indicate that diazotization and azo coupling steps typically yield 70–85% of the intermediate azo compounds under optimized conditions. Subsequent substitution and amide formation steps yield 60–75%, with overall yields around 40–50% for the final compound.

  • Characterization

    The final compound is characterized by:

    • UV-Vis spectroscopy showing characteristic azo absorption bands around 400–500 nm.
    • Infrared spectroscopy confirming amide carbonyl stretch (~1650 cm⁻¹) and azo (-N=N-) stretches (~1400 cm⁻¹).
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirming aromatic proton environments and substituent patterns.
    • Mass spectrometry confirming molecular weight (~601.7 g/mol).

Due to the presence of azo and nitro groups, the compound and intermediates should be handled with care, avoiding exposure to strong reducing agents or high temperatures that may cause decomposition or release of toxic aromatic amines.

Parameter Details
Starting Materials 4-nitroaniline, 1-naphthylamine, benzoyl chloride
Key Reactions Diazotization, azo coupling, methylation, amide formation
Typical Solvents Water (for diazotization), ethanol, dichloromethane
Temperature Range 0–5 °C (diazotization), room temperature to reflux (other steps)
Reaction Time 30 min to several hours depending on step
Yield Range 40–85% depending on step and purification
Analytical Techniques UV-Vis, IR, NMR, MS

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation.

    Biology: Investigated for its potential effects on cellular processes and as a staining agent in microscopy.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a colorant in textiles, plastics, and inks

Mechanism of Action

The mechanism of action of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- primarily involves its interaction with cellular components. The compound’s azo groups can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can result in changes in cellular function and viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several azo-benzamide derivatives. Key comparisons include:

Compound Key Substituents Application/Properties
Target Compound Diethylamino, methoxy, dual azo-naphthalene/nitrophenyl High molar absorptivity (λₐᵦₛ ~450–550 nm), potential photostability
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Acetamide, phenylhydrazone, single azo linkage Lower thermal stability; DFT studies show reduced electron delocalization
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazolyl ring, methylphenyl, methoxy Anticancer activity (IC₅₀ ~8–12 μM in vitro); lacks azo groups, reducing photodegradation
2,4-Dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Dichlorophenyl, nitro, thiazolyl Enhanced antimicrobial activity (MIC ~2–5 μg/mL); similar nitro group but no azo bonds

Spectroscopic and Computational Data

  • UV-Vis Absorption: The target compound’s dual azo groups likely result in a bathochromic shift compared to mono-azo analogues. For example, 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol () absorbs at λₐᵦₛ ~420 nm, whereas the target compound may absorb >500 nm due to extended conjugation .
  • DFT Studies: Compounds with nitro groups (e.g., ) exhibit reduced HOMO-LUMO gaps (ΔE ~3.5–4.0 eV) compared to non-nitro analogues (ΔE ~4.5–5.0 eV), suggesting enhanced charge-transfer capabilities in the target compound .

Biological Activity

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- (CAS No. 73263-35-1) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medical and environmental contexts.

Chemical Structure and Properties

Chemical Formula: C34H31N7O4
Molecular Weight: 601.66 g/mol
CAS Number: 73263-35-1

The compound features a benzamide backbone with various functional groups that contribute to its biological activity. The presence of diethylamino and methoxy groups enhances its lipophilicity, while the azo groups may influence its interaction with biological targets.

Benzamide derivatives, including the compound , often exhibit biological activities through multiple mechanisms:

  • Antitumor Activity: Research indicates that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. The specific structure of N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- suggests potential interactions with cancer cell receptors.
  • Cell Binding Studies: A study involving a related compound, 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide, demonstrated selective binding to melanoma cells (B16F1), indicating that benzamide derivatives can be designed for targeted therapy in oncology .
  • Photodynamic Activity: The azo groups may confer photodynamic properties, allowing the compound to generate reactive oxygen species upon light activation, which can selectively damage cancer cells while sparing normal tissues.

In Vitro and In Vivo Studies

Study TypeFindings
In VitroHigh binding affinity to melanoma cells (6.41%) compared to breast cancer cells (0.30%) .
In VivoSignificant tumor uptake in xenograft models, achieving tumor-to-tissue ratios favorable for imaging .

Case Studies

Case Study 1: Targeting Melanoma
In a preclinical evaluation, the compound displayed high specificity for melanoma tumors, with rapid uptake observed in PET imaging studies. This suggests potential utility as a diagnostic agent in oncology .

Case Study 2: Environmental Impact Assessment
Due to its chemical structure, benzamide derivatives are subject to regulatory scrutiny regarding their environmental impact. The Canadian government has included this compound on the Non-Domestic Substances List (NDSL), indicating ongoing assessments for potential adverse effects on health and the environment .

Regulatory Considerations

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is regulated under various chemical safety guidelines. The assessment process by Environment and Climate Change Canada ensures that any manufacturing or importation complies with safety standards aimed at minimizing risks to human health and ecosystems .

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